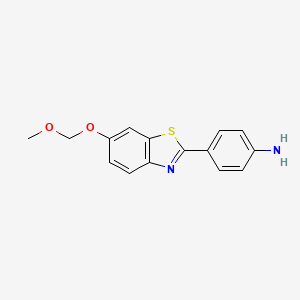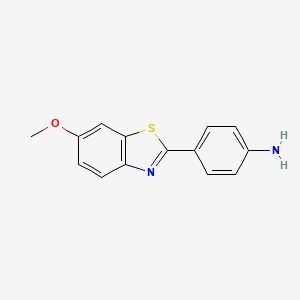
3,5-diphenyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C17H13NO . It is used in various chemical reactions and has a molecular weight of 247.29 .
Molecular Structure Analysis
The molecular structure of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring substituted with phenyl groups at the 3 and 5 positions and a formyl group at the 2 position .Physical And Chemical Properties Analysis
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde has a molecular weight of 247.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Characterization of Complex Molecules : A study by Giannopoulos et al. (2014) demonstrated the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the coordination of paramagnetic transition metal ions, leading to the creation of a new {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Development of Fluorinated Pyrroles : Surmont et al. (2009) efficiently prepared 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, demonstrating a methodology for creating various new 3-fluorinated pyrroles (Surmont et al., 2009).
Reactions of Polyfunctionalised Pyrroles : Zaytsev et al. (2005) investigated the reactivity of 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde with secondary amines, leading to the creation of methylene-substituted pyrroles and 5-substituted pyrroles (Zaytsev et al., 2005).
Synthesis of Novel Symmetric 1,4-Dihydropyridines : Thakrar et al. (2012) synthesized a series of 1,4-dihydropyridines bearing a pyrazole moiety, using 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as a precursor. This research highlights the rapid synthesis of functionally diverse dihydropyridines (Thakrar et al., 2012).
Antimicrobial Applications : Mekky and Sanad (2019) used 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde in synthesizing new compounds with notable antimicrobial activities, particularly against various bacterial strains (Mekky & Sanad, 2019).
Propriétés
IUPAC Name |
3,5-diphenyl-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-12-17-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLGDALQUFILRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diphenyl-1H-pyrrole-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






